Cas no 88353-04-2 (Dodecanedioic acid, mono(phenylmethyl) ester)
Dodecanedioic acid, mono(phenylmethyl) ester Chemical and Physical Properties
Names and Identifiers
-
- Dodecanedioic acid, mono(phenylmethyl) ester
- 12-oxo-12-phenylmethoxydodecanoate
- 12-oxo-12-phenylmethoxydodecanoic acid
- 12-(benzyloxy)-12-oxododecanoicacid
- 12-(benzyloxy)-12-oxododecanoic acid
- SCHEMBL3335775
- 88353-04-2
- MFCD29090558
- dodecanedioic acid mono-benzyl ester
- dodecanedioic acid monobenzyl ester
- 11-benzyloxycarbonylundecanoic acid
- SY253877
- A934934
- ZDTVBXVYNIHVNR-UHFFFAOYSA-N
- AC9802
- BS-51956
- DB-103102
-
- MDL: MFCD29090558
- Inchi: 1S/C19H28O4/c20-18(21)14-10-5-3-1-2-4-6-11-15-19(22)23-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)
- InChI Key: ZDTVBXVYNIHVNR-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(CCCCCCCCCCC(=O)O)=O
Computed Properties
- Exact Mass: 320.19875937g/mol
- Monoisotopic Mass: 320.19875937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 14
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 63.6Ų
Dodecanedioic acid, mono(phenylmethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB389-200mg |
Dodecanedioic acid, mono(phenylmethyl) ester |
88353-04-2 | 97% | 200mg |
162.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB389-1g |
Dodecanedioic acid, mono(phenylmethyl) ester |
88353-04-2 | 97% | 1g |
550.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB389-50mg |
Dodecanedioic acid, mono(phenylmethyl) ester |
88353-04-2 | 97% | 50mg |
68.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | D779690-5g |
12-(Benzyloxy)-12-oxododecanoic Acid |
88353-04-2 | 97% | 5g |
$175 | 2024-07-20 | |
| eNovation Chemicals LLC | D779690-10g |
12-(Benzyloxy)-12-oxododecanoic Acid |
88353-04-2 | 97% | 10g |
$330 | 2024-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B932195-250mg |
12-(Benzyloxy)-12-oxododecanoic acid |
88353-04-2 | 97% | 250mg |
¥154.80 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B932195-1g |
12-(Benzyloxy)-12-oxododecanoic acid |
88353-04-2 | 97% | 1g |
¥393.30 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B932195-5g |
12-(Benzyloxy)-12-oxododecanoic acid |
88353-04-2 | 97% | 5g |
¥1,375.20 | 2022-09-02 | |
| Key Organics Ltd | BS-51956-1G |
12-(Benzyloxy)-12-oxododecanoic acid |
88353-04-2 | >97% | 1g |
£130.00 | 2025-02-08 | |
| Key Organics Ltd | BS-51956-5G |
12-(Benzyloxy)-12-oxododecanoic acid |
88353-04-2 | >97% | 5g |
£319.00 | 2025-02-08 |
Dodecanedioic acid, mono(phenylmethyl) ester Suppliers
Dodecanedioic acid, mono(phenylmethyl) ester Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Dodecanedioic acid, mono(phenylmethyl) ester
Recent Advances in the Application of Dodecanedioic acid, mono(phenylmethyl) ester (CAS: 88353-04-2) in Chemical Biology and Pharmaceutical Research
Dodecanedioic acid, mono(phenylmethyl) ester (CAS: 88353-04-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This lipophilic diester derivative of dodecanedioic acid has shown promising applications in drug delivery systems, polymer chemistry, and as a building block for more complex pharmaceutical compounds. Recent studies have focused on its unique physicochemical properties, including its amphiphilic nature and controlled release characteristics, which make it particularly valuable for targeted drug delivery applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 88353-04-2 as a prodrug linker in antibody-drug conjugates (ADCs). The researchers demonstrated that the compound's ester bond stability profile allows for controlled payload release in tumor microenvironments while maintaining stability in systemic circulation. This property significantly improved the therapeutic index of the ADC candidates in preclinical models, with a 40% reduction in off-target toxicity compared to conventional linkers.
In polymer science, a team from MIT reported in Advanced Materials (2024) the development of novel biodegradable polymers incorporating 88353-04-2 as a monomer unit. These polymers exhibited exceptional mechanical properties and tunable degradation rates, making them suitable for medical implants and tissue engineering scaffolds. The phenylmethyl ester group was found to provide both steric protection and controlled hydrophobicity, enabling precise modulation of polymer-drug interactions.
Recent pharmacological investigations have revealed that derivatives of Dodecanedioic acid, mono(phenylmethyl) ester demonstrate interesting bioactivity profiles. A Nature Communications paper (2024) described its potential as a modulator of lipid metabolism pathways, showing promising effects in preclinical models of metabolic disorders. The compound's ability to interact with PPAR receptors while maintaining favorable pharmacokinetic properties has sparked new research directions in metabolic disease therapeutics.
From a synthetic chemistry perspective, innovative catalytic methods for the efficient production of 88353-04-2 have been developed. A Green Chemistry publication (2023) presented a biocatalytic route using engineered lipases that achieved 92% yield with excellent enantioselectivity. This advancement addresses previous challenges in the large-scale production of this compound while meeting increasingly stringent environmental regulations in pharmaceutical manufacturing.
Ongoing clinical trials are investigating formulations containing 88353-04-2 as excipients for poorly soluble drugs. Early phase results suggest that the compound's amphiphilic properties can enhance oral bioavailability of challenging drug candidates by 3-5 fold without compromising safety profiles. Regulatory agencies have granted fast-track designation to several drug products utilizing this technology, indicating its potential for near-term clinical impact.
Future research directions appear to be focusing on the development of multifunctional derivatives of 88353-04-2 that combine drug delivery capabilities with intrinsic therapeutic activity. Computational modeling approaches are being increasingly employed to design next-generation variants with optimized properties for specific therapeutic applications. The compound's versatility continues to make it a valuable tool in the medicinal chemist's arsenal, with new applications emerging across diverse therapeutic areas.
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